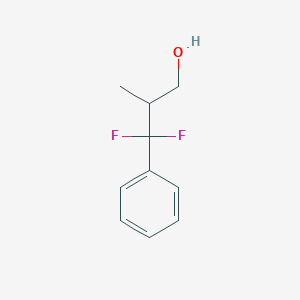
3,3-Difluoro-2-methyl-3-phenylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is an organic compound with the molecular formula C10H12F2O It is a fluorinated alcohol, which means it contains fluorine atoms attached to its carbon skeleton
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methyl-3-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-Difluoro-2-methyl-3-phenylpropanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures to ensure the selective reduction of the aldehyde group to an alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the aldehyde group in the presence of hydrogen gas. The reaction is carried out under high pressure and moderate temperatures to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-methyl-3-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3,3-Difluoro-2-methyl-3-phenylpropanal or 3,3-Difluoro-2-methyl-3-phenylpropanone.
Reduction: 3,3-Difluoro-2-methyl-3-phenylpropane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Difluoro-2-methyl-3-phenylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-2-methyl-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, leading to altered biological activity. The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoro-2-methyl-3-phenylpropanal: The aldehyde analog of the compound.
3,3-Difluoro-2-methyl-3-phenylpropanone: The ketone analog of the compound.
3,3-Difluoro-2-methyl-3-phenylpropane: The fully reduced analog of the compound.
Uniqueness
3,3-Difluoro-2-methyl-3-phenylpropan-1-ol is unique due to its specific combination of fluorine atoms and an alcohol group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The presence of fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity, distinguishing it from non-fluorinated analogs.
Propriétés
IUPAC Name |
3,3-difluoro-2-methyl-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-8(7-13)10(11,12)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIZMBUPAQNVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














